molecular formula C4H9BrZn B135865 Bromozinc(1+);2-methanidylpropane CAS No. 126403-67-6

Bromozinc(1+);2-methanidylpropane

Cat. No. B135865
CAS RN: 126403-67-6
M. Wt: 202.4 g/mol
InChI Key: DSDCDMKASWVZHI-UHFFFAOYSA-M
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Description

Bromozinc(1+);2-methanidylpropane, also known as DZP, is a synthetic compound with a wide range of applications in scientific research. It is a brominated alkyl-substituted zinc compound with a molecular formula of C4H9BrZn. DZP is a colorless, solid, and water-soluble compound with a melting point of 81-82°C. It is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Copper Catalyzed Cross-Coupling

A study by Feng et al. (2012) discusses the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, illustrating the high efficiency and simplicity of this protocol for accessing aryldifluorophosphonates, which are of interest in life science research. This example showcases the utility of bromozinc reagents in facilitating cross-coupling reactions, a cornerstone technique in synthetic organic chemistry (Feng, Chen, & Zhang, 2012).

Computational Study on Cu-Catalyzed Cross-Coupling

Jover (2018) provides a computational analysis of the copper-catalyzed cross-coupling process involving bromozinc difluorophosphonate, highlighting the role of Zn(II) byproducts in enhancing reaction efficiency. This study underscores the importance of theoretical and computational methods in understanding the mechanisms behind bromozinc-involved reactions and their implications for designing more efficient synthetic pathways (Jover, 2018).

Synthesis of Crystalline Ethyl Bromozincacetate

Research by Miki et al. (2008) on the synthesis and characterization of crystalline ethyl bromozincacetate demonstrates the reagent's potential in Reformatsky reactions, providing a clear example of bromozinc compounds facilitating the synthesis of complex organic molecules (Miki, Nakamoto, Kawakami, Handa, & Nuwa, 2008).

Novel Reactions and Syntheses

The work by Zorin et al. (2021) on the reactions of alkyl 2-(bromozinc)acylates unveils new chemical transformations that expand the utility of bromozinc compounds in synthetic chemistry, further emphasizing the versatility of these reagents in facilitating novel organic synthesis routes (Zorin, Zaynashev, & Zorin, 2021).

Safety and Hazards

1-Bromo-2-methylpropane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

Bromozinc(1+);2-methanidylpropane, also known as alkyl 2-(bromozinc)acylates, primarily targets N-chloro- and N-bromodiethylamines . These targets play a crucial role in various chemical reactions, particularly in the formation of different types of succinates .

Mode of Action

The compound interacts with its targets through an anion-radical reaction mechanism . Specifically, it reacts with N-chloro- or N-bromodiethylamine in tetrahydrofuran at 20–25°C under argon for 2 hours . This interaction leads to the formation of α-(alkoxycarbonyl) alkyl radical and N-halodiethylamine anion radicals .

Biochemical Pathways

The reaction of this compound with N-chloro- or N-bromodiethylamine affects the nucleophilic substitution of the halogen with the 2-alkoxycarbonylalkyl residue . This process influences various biochemical pathways, leading to the formation of different types of succinates .

Pharmacokinetics

Its reaction environment suggests that it may have significant bioavailability due to its reactivity with n-chloro- or n-bromodiethylamine .

Result of Action

The result of this compound’s action is the formation of diethyl succinate , dibutyl 2,3-diethyl succinate , dibutyl tetramethyl succinate , and diethylamine . These products are formed instead of the expected products of the nucleophilic substitution of the halogen with the 2-alkoxycarbonylalkyl residue .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of argon . The reaction takes place in tetrahydrofuran at 20–25°C under argon for 2 hours . These conditions are crucial for the compound’s action, efficacy, and stability .

properties

IUPAC Name

bromozinc(1+);2-methanidylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDCDMKASWVZHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393703
Record name Zinc, bromo(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126403-67-6
Record name Zinc, bromo(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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